N-phenyl-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide
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Overview
Description
N-phenyl-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound that features a unique combination of azetidine and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a “click” reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Coupling of the Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings through a suitable linker, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-phenyl-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in various biological assays to investigate its effects on different biological targets and pathways.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a building block in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-phenyl-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine: This compound also contains a triazole ring and exhibits similar biological activities.
1,2,3-Triazole Derivatives: Various derivatives of 1,2,3-triazole are known for their biological activities and are used in medicinal chemistry.
Uniqueness
N-phenyl-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is unique due to the presence of both azetidine and triazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-phenyl-3-(triazol-1-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c19-13(15-12-4-2-1-3-5-12)17-8-11(9-17)10-18-7-6-14-16-18/h1-7,11H,8-10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLBHZRRPHELID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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